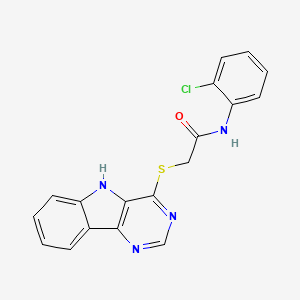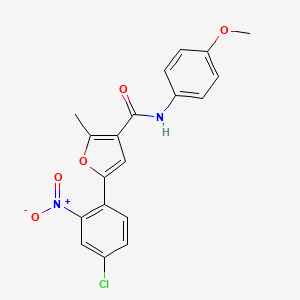![molecular formula C12H11F3O B2682337 [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287315-24-4](/img/structure/B2682337.png)
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as TFPAM-1, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific subtype of G protein-coupled receptors (GPCRs), known as GABAB receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity.
Wirkmechanismus
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a positive allosteric modulator of GABAB receptors, which means that it enhances the activity of these receptors in the presence of the natural ligand, gamma-aminobutyric acid (GABA). It does this by binding to a specific site on the receptor that is distinct from the GABA binding site, and causing a conformational change that increases the affinity of the receptor for GABA.
Biochemical and Physiological Effects:
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to enhance GABA-mediated inhibition in the central nervous system, leading to a decrease in neuronal excitability and an overall reduction in synaptic transmission. This has potential implications for the treatment of neurological disorders such as epilepsy and anxiety, which are characterized by excessive neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is its selectivity for GABAB receptors, which allows for more precise manipulation of these receptors in experimental settings. However, one limitation is its relatively low potency, which may require higher concentrations to achieve desired effects.
Zukünftige Richtungen
There are several potential future directions for research on [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is the development of more potent analogues that could be used in lower concentrations. Another area is the investigation of the effects of [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol on other GPCR subtypes, which could have implications for the treatment of other neurological disorders. Additionally, the use of [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in combination with other drugs or therapies could be explored as a potential treatment strategy.
Synthesemethoden
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized using a multistep process that involves the reaction of bicyclo[1.1.1]pentane with 2,3,4-trifluorobenzaldehyde, followed by reduction with sodium borohydride and subsequent protection of the resulting alcohol with tert-butyldimethylsilyl chloride. The protected alcohol can then be selectively deprotected with tetra-n-butylammonium fluoride to yield the final product, [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol.
Eigenschaften
IUPAC Name |
[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-8-2-1-7(9(14)10(8)15)12-3-11(4-12,5-12)6-16/h1-2,16H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKRVEUXGFUKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C(=C(C=C3)F)F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Fluorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2682256.png)


![2-Chloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2682262.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2682266.png)


![2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2682269.png)
![N-(3-methylbutyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2682273.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2682274.png)
![2-(4-chlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-methylpropan-1-one](/img/structure/B2682276.png)
![4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2682277.png)